molecular formula C13H18O3 B12116946 5-(Benzyloxy)-4-methylpentanoic acid CAS No. 362690-44-6

5-(Benzyloxy)-4-methylpentanoic acid

Cat. No.: B12116946
CAS No.: 362690-44-6
M. Wt: 222.28 g/mol
InChI Key: FUJSQHVWQAVRNN-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-methyl-5-(phenylmethoxy)- is an organic compound with the molecular formula C13H18O3 It is a derivative of pentanoic acid, where the hydrogen atoms at the 4th and 5th positions are substituted with a methyl group and a phenylmethoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-methyl-5-(phenylmethoxy)- typically involves the esterification of 4-methylpentanoic acid with benzyl alcohol under acidic conditions. The reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid. The ester is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of pentanoic acid, 4-methyl-5-(phenylmethoxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-methyl-5-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-methyl-5-(phenylmethoxy)pentanoic acid.

    Reduction: Formation of 4-methyl-5-(phenylmethoxy)pentanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pentanoic acid, 4-methyl-5-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-methyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpentanoic acid: Lacks the phenylmethoxy group, resulting in different chemical properties.

    Phenylacetic acid: Contains a phenyl group but lacks the methyl and pentanoic acid structure.

    Benzyl alcohol: Contains the phenylmethoxy group but lacks the pentanoic acid structure.

Uniqueness

Pentanoic acid, 4-methyl-5-(phenylmethoxy)- is unique due to the presence of both the methyl and phenylmethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-methyl-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-11(7-8-13(14)15)9-16-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJSQHVWQAVRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275183
Record name 4-Methyl-5-(phenylmethoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362690-44-6
Record name 4-Methyl-5-(phenylmethoxy)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362690-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(phenylmethoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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